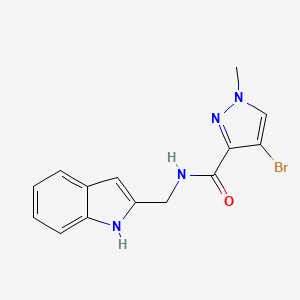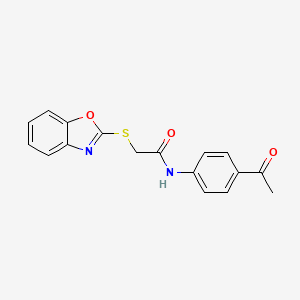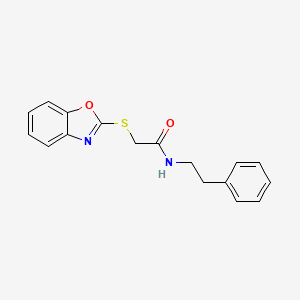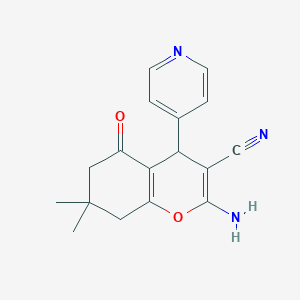![molecular formula C19H13BrClN3O5 B10896613 5-bromo-N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-methoxybenzohydrazide](/img/structure/B10896613.png)
5-bromo-N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-methoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-BROMO-N’~1~-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-METHOXYBENZOHYDRAZIDE is a complex organic compound characterized by its bromine, chlorine, nitro, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N’~1~-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-METHOXYBENZOHYDRAZIDE typically involves a multi-step process:
Formation of the Hydrazide: The initial step involves the reaction of 5-bromo-2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with (E)-1-[5-(4-chloro-3-nitrophenyl)-2-furyl]methanal under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent choice), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and furyl groups.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes depending on the site of oxidation.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary based on the nucleophile used, potentially yielding ethers or other substituted derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Biological Probes: The compound can be used in studies to probe biological pathways.
Medicine
Drug Development:
Diagnostics: Used in the development of diagnostic tools due to its specific binding properties.
Industry
Material Science: Utilized in the creation of polymers or as a precursor for advanced materials.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism by which 5-BROMO-N’~1~-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-METHOXYBENZOHYDRAZIDE exerts its effects is largely dependent on its interaction with molecular targets:
Enzyme Binding: The compound may bind to active sites of enzymes, inhibiting their activity.
Signal Pathways: It can modulate signaling pathways by interacting with receptors or other proteins.
類似化合物との比較
Similar Compounds
5-Bromo-2-methoxybenzoic acid: Shares the bromine and methoxy groups but lacks the complex furyl and nitrophenyl moieties.
4-Chloro-3-nitroaniline: Contains the nitro and chloro groups but is structurally simpler.
Furyl derivatives: Compounds with the furyl group but different substituents.
Uniqueness
5-BROMO-N’~1~-{(E)-1-[5-(4-CHLORO-3-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-METHOXYBENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.
特性
分子式 |
C19H13BrClN3O5 |
|---|---|
分子量 |
478.7 g/mol |
IUPAC名 |
5-bromo-N-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C19H13BrClN3O5/c1-28-18-6-3-12(20)9-14(18)19(25)23-22-10-13-4-7-17(29-13)11-2-5-15(21)16(8-11)24(26)27/h2-10H,1H3,(H,23,25)/b22-10+ |
InChIキー |
ZEGFMSFZHQDUKC-LSHDLFTRSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
正規SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-(4-ethoxyphenyl)-2-sulfanyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10896545.png)
methanone](/img/structure/B10896557.png)


![2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10896576.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B10896580.png)
![1-benzyl-2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10896584.png)
![N-(4-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B10896588.png)
![5-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B10896591.png)

![{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}propanedinitrile](/img/structure/B10896601.png)
![(2Z,5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10896603.png)
![(2-ethoxy-4-{(E)-[(2Z)-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B10896607.png)

